molecular formula C17H13N3 B14292934 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 124080-67-7

8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline

Cat. No.: B14292934
CAS No.: 124080-67-7
M. Wt: 259.30 g/mol
InChI Key: CYASQLLUOLFKIA-UHFFFAOYSA-N
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Description

8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring The presence of a methyl group at the 8th position and a phenyl group at the 1st position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through several methods. One common approach involves the Friedländer condensation, where anthranilaldehyde or its derivatives react with o-aminoacetophenones and appropriate pyrazolones . Another method includes multicomponent reactions, which offer a more straightforward and efficient route to synthesize this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the pyrazoloquinoline ring .

Mechanism of Action

The mechanism of action of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

124080-67-7

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

8-methyl-1-phenylpyrazolo[3,4-b]quinoline

InChI

InChI=1S/C17H13N3/c1-12-6-5-7-13-10-14-11-18-20(17(14)19-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3

InChI Key

CYASQLLUOLFKIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=NN(C3=N2)C4=CC=CC=C4

Origin of Product

United States

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